REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-])=O)=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8]>CO.[C].[Pd]>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
1.75 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500-mL round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
To the above H2 (enough) was introduced
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 12.0 g (82%) of 2-amino-5-fluorobenzamide as a white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |